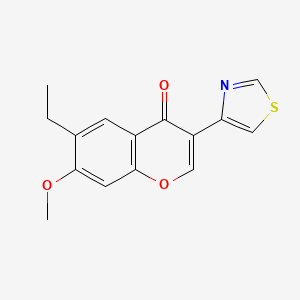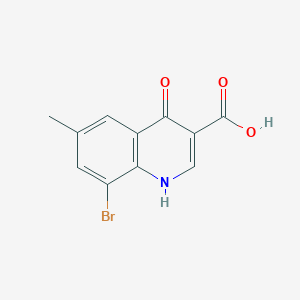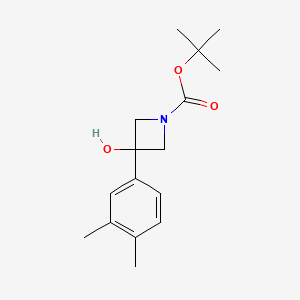
Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetate is an organic compound that features a pyrimidine ring substituted with a boronate ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetat beinhaltet typischerweise die Borylierung eines Pyrimidinderivats. Eine übliche Methode beinhaltet die Reaktion einer Pyrimidinvorgängerverbindung mit 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan in Gegenwart eines Palladiumkatalysators. Die Reaktion wird üblicherweise unter einer Inertgasatmosphäre bei erhöhten Temperaturen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen, um konstante Reaktionsbedingungen zu erhalten und die Ausbeute zu optimieren. Qualitätskontrollmaßnahmen wie Hochleistungsflüssigkeitschromatographie (HPLC) und Gaschromatographie-Massenspektrometrie (GC-MS) werden eingesetzt, um die Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetat unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Boronsäureestergruppe kann an Suzuki-Miyaura-Kreuzkupplungsreaktionen teilnehmen und Kohlenstoff-Kohlenstoff-Bindungen mit Aryl- oder Vinylhalogeniden bilden.
Oxidation und Reduktion: Die Verbindung kann zu Boronsäuren oxidiert oder unter bestimmten Bedingungen reduziert werden, um verschiedene Derivate zu erhalten.
Häufige Reagenzien und Bedingungen
Palladiumkatalysatoren: Werden in Kreuzkupplungsreaktionen verwendet.
Oxidationsmittel: Wie Wasserstoffperoxid für Oxidationsreaktionen.
Reduktionsmittel: Wie Natriumborhydrid für Reduktionsreaktionen.
Hauptprodukte, die gebildet werden
Boronsäuren: Werden durch Oxidation gebildet.
Gebundene Produkte: Entstehen aus Suzuki-Miyaura-Reaktionen.
Wissenschaftliche Forschungsanwendungen
Methyl-2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Biologie: Wird bei der Entwicklung von Fluoreszenzfarbstoffen und Enzyminhibitoren eingesetzt.
Industrie: Wird bei der Herstellung von fortschrittlichen Materialien und Polymeren verwendet.
Wirkmechanismus
Die Verbindung entfaltet ihre Wirkungen in erster Linie über ihre Boronsäureestergruppe, die reversible kovalente Bindungen mit Diolen und anderen Nukleophilen bilden kann. Diese Eigenschaft wird in verschiedenen Anwendungen genutzt, wie z. B. Enzyminhibition und molekulare Erkennung. Die beteiligten molekularen Ziele und Pfade hängen von der jeweiligen Anwendung und der Art der interagierenden Moleküle ab .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetate has diverse applications in scientific research:
Wirkmechanismus
The compound exerts its effects primarily through its boronate ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Methyl-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin
- N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropansulfonamid
- 1-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol
Einzigartigkeit
Methyl-2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)acetat ist aufgrund seines spezifischen Substitutionsschemas am Pyrimidinring einzigartig, das im Vergleich zu anderen Boronsäureestern eine deutliche Reaktivität und Stabilität verleiht. Dies macht es besonders wertvoll in Anwendungen, die präzise molekulare Wechselwirkungen und Transformationen erfordern .
Eigenschaften
Molekularformel |
C13H19BN2O4 |
|---|---|
Molekulargewicht |
278.11 g/mol |
IUPAC-Name |
methyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]acetate |
InChI |
InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)9-7-15-10(16-8-9)6-11(17)18-5/h7-8H,6H2,1-5H3 |
InChI-Schlüssel |
ZOWYQAZFMPWDOJ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-[(3-Chloro-5-fluorophenyl)methyl]spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B11842528.png)

![11-piperidin-1-yl-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11842531.png)




![1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11842588.png)
![1-((6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11842594.png)

![1,3-Dimethyl-7-(piperidin-1-ylmethyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11842612.png)


